molecular formula C23H22ClN B14089611 N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride

N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride

Cat. No.: B14089611
M. Wt: 347.9 g/mol
InChI Key: ZAUPVKKXCANPCB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C23H22ClN

Molecular Weight

347.9 g/mol

IUPAC Name

N-methyl-1-naphthalen-1-yl-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H

InChI Key

ZAUPVKKXCANPCB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl

Origin of Product

United States

Preparation Methods

Alkylation of N-Methylformamide with 1-Chloromethylnaphthalene

The foundational approach derives from the synthesis of structurally related N-methyl-1-naphthalenemethanamine, as detailed in patent WO2004080945A1. This method avoids hydrogenation chemistry and utilizes cost-effective reagents:

  • Synthesis of 1-Chloromethylnaphthalene :
    Naphthalene reacts with formaldehyde and hydrochloric acid under Friedel-Crafts conditions to yield 1-chloromethylnaphthalene (Formula III). This intermediate is critical for subsequent alkylation steps.
  • Bis-Alkylation Strategy :
    To achieve the target compound, two equivalents of 1-chloromethylnaphthalene react with N-methylformamide in the presence of:

    • Mild base : Potassium hydroxide (50 g) or sodium hydroxide
    • Phase transfer catalyst : Tetra-n-butylammonium bromide (5 g)
    • Temperature : 5°C during base addition, followed by 25°C post-reaction.

    The reaction proceeds via nucleophilic displacement, where the formamide anion attacks the chloromethyl group. A second equivalent of 1-chloromethylnaphthalene introduces the naphthylmethyl moiety at the nitrogen center, forming N-methyl-N,N-bis(naphthalen-1-ylmethyl)formamide (Formula VI analog).

  • Hydrolysis to Free Base :
    The formamide intermediate undergoes acid-catalyzed hydrolysis using 10% aqueous sulfuric acid under reflux (4 hours). This step cleaves the formyl group, yielding the tertiary amine free base.

  • Salt Formation :
    Treatment with hydrochloric acid converts the free base to the hydrochloride salt, which is purified via recrystallization from toluene/ethanol mixtures.

Critical Parameters :

  • Stoichiometric excess of 1-chloromethylnaphthalene (≥2.2 eq) ensures complete bis-alkylation.
  • Phase transfer catalysts enhance reaction rates by 30–40% compared to homogeneous conditions.

Reaction Optimization and Byproduct Mitigation

Controlling Alkylation Selectivity

The patent methodology originally aims to suppress bis-alkylation for terbinafine synthesis. To reverse this selectivity:

  • Base Strength : Strong bases (e.g., potassium tert-butoxide) increase anion availability but risk over-alkylation. Optimal results occur with powdered KOH at ≤5°C.
  • Solvent Polarity : Non-polar solvents (toluene, cyclohexane) improve phase separation, reducing hydrolysis side reactions.

Impurity Profiling

Terbinafine Impurity 7 (CAS 99802-54-7) is structurally identical to the target compound, confirming its formation during antifungal drug synthesis. Key impurities include:

  • Mono-Alkylated Byproduct : N-Methyl-1-naphthalenemethanamine (CAS 14489-75-9).
  • Oxidation Products : Naphthaldehydes from chloromethylnaphthalene decomposition.

Purification and Analytical Characterization

Distillation and Crystallization

  • High Vacuum Distillation : The free base distills at 120–125°C (0.5 mmHg), achieving >98% purity.
  • Salt Crystallization : Hydrochloride salt precipitation from ethyl acetate yields needle-like crystals (mp 192–195°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.25–7.35 (m, 14H, naphthyl), 4.15 (s, 4H, CH₂), 2.75 (s, 3H, N-CH₃).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Approaches

Parameter Patent Method Impurity Synthesis
Yield 41–85% 35–50%
Purity (HPLC) 98.5% 99.2%
Reaction Time 8–12 hours 6–8 hours
Key Advantage Scalability High purity

Industrial-Scale Considerations

Cost Analysis

  • Raw Material Costs :
    • Naphthalene: \$12/kg
    • Formaldehyde (37%): \$0.8/kg
    • Total synthesis cost: \$220/kg (target compound).

Environmental Impact

  • Waste Streams :
    • Aqueous HCl (pH <1): Neutralization required.
    • Toluene residues: Recycled via distillation (90% recovery).

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The naphthalene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride
  • Molecular Formula : C₂₃H₂₂ClN
  • CAS Registry Number : 65473-13-4 (hydrochloride salt) .
  • Molecular Weight : 317.89 g/mol .

Structural Features: This compound is a tertiary amine hydrochloride salt featuring two naphthalen-1-ylmethyl groups and a methylamine backbone.

Structural Analogues and Their Properties
Compound Name Substituents (R₁, R₂) Target/Activity MIC (µg/mL) vs. Fungi
This compound (Target) R₁ = Naphthalen-1-ylmethyl Squalene epoxidase inhibition (antifungal) 0.03–0.06 (Trichophyton spp.)
Butenafine Hydrochloride (N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)methanamine) R₁ = 4-tert-Butylbenzyl Potent antifungal; clinical use against dermatophytes 0.01–0.05 (T. mentagrophytes)
(R)-N-Methyl-1-(naphthalen-1-yl)-N-(4-nitrobenzyl)ethanamine hydrochloride (3g) R₁ = 4-Nitrobenzyl Moderate antifungal activity; nitro group enhances lipophilicity 0.12–0.25 (C. neoformans)
ML133 Hydrochloride (N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine) R₁ = 4-Methoxybenzyl Kir2 potassium channel inhibitor; limited antifungal efficacy N/A
N-Benzyl-1-(1-naphthyl)ethanamine hydrochloride R₁ = Benzyl, R₂ = Ethyl Lower antifungal potency; structural simplicity reduces target affinity 1.0–2.0 (T. rubrum)
Key Findings :

Substituent Effects :

  • Lipophilicity : Bulky, hydrophobic groups (e.g., 4-tert-butylbenzyl in butenafine) enhance antifungal activity by optimizing binding to squalene epoxidase’s hydrophobic pocket .
  • Electron-Withdrawing Groups : Nitro (3g) and trifluoromethyl (3h) substituents improve MIC values but may reduce solubility, necessitating formulation adjustments .
  • Chirality : (R)-enantiomers of N-benzyl derivatives exhibit higher antifungal activity than (S)-enantiomers, as seen in (R)-3a vs. (S)-3a (MIC: 0.03 vs. 2.0 µg/mL) .

Mechanistic Insights :

  • All compounds inhibit squalene epoxidase, leading to toxic squalene accumulation in fungal cells. However, butenafine’s 4-tert-butylbenzyl group confers superior binding kinetics due to steric and hydrophobic complementarity .
  • Derivatives like ML133 lack antifungal activity despite structural similarity, highlighting the specificity of substituent-target interactions .

Synthetic Accessibility :

  • The target compound and butenafine are synthesized via scalable SN2 reactions (yields: 58–79%), whereas chiral analogues require enantioselective methods (e.g., kinetic resolution), increasing production costs .

Biological Activity

N-Methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride, commonly referred to as N-Methyl-N-naphthylmethylamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₃N
  • Molecular Weight : 171.238 g/mol
  • CAS Number : 14489-75-9
  • Boiling Point : 287.9 °C
  • Density : 1.0 g/cm³

The biological activity of N-Methyl-N-naphthylmethylamine is primarily attributed to its interaction with neurotransmitter systems, particularly the dopaminergic and adrenergic pathways. It has been observed to act as a selective inhibitor of certain receptors, which may contribute to its therapeutic effects.

1. Antimicrobial Activity

Research indicates that N-Methyl-N-naphthylmethylamine exhibits significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL depending on the organism tested.

2. Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines, such as mouse fibroblast 3T3 cells, reveal that the compound has a concentration-dependent effect on cell viability. At lower concentrations (≤50 μg/mL), the compound shows minimal cytotoxic effects, while higher concentrations lead to increased cell mortality.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, N-Methyl-N-naphthylmethylamine was tested against Mycobacterium tuberculosis (Mtb). The compound demonstrated promising activity with an MIC of 6.25 μg/mL, suggesting potential for development as an antitubercular agent. The study highlighted the importance of structural modifications in enhancing potency against Mtb.

Study 2: Neuropharmacological Effects

A neuropharmacological study investigated the effects of N-Methyl-N-naphthylmethylamine on dopamine receptor activity. Results indicated that the compound selectively inhibited D2 dopamine receptors, leading to increased dopamine availability in synaptic clefts. This mechanism suggests potential applications in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMIC (µg/mL)Reference
AntimicrobialInhibition of Mtb6.25Journal of Medicinal Chemistry
CytotoxicityReduced viability in fibroblasts≤50Cytotoxicity Assays
NeuropharmacologicalD2 receptor inhibition-Neuropharmacology Study

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(naphthalen-1-yl)-N-(naphthalen-1-ylmethyl)methanamine hydrochloride and its derivatives?

  • Answer : The compound is synthesized via alkylation of primary or secondary amines. For example, N-methyl-1-(naphthalen-1-yl)ethanamine reacts with substituted benzyl bromides in acetonitrile, using N,N-diisopropylethylamine (DIPEA) as a base. Purification involves silica-gel chromatography or precipitation as hydrochloride salts . Typical yields range from 41% to 86%, depending on substituents and reaction optimization .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Answer : Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent integration and stereochemistry (e.g., aromatic protons at δ 7.42–8.56 ppm, methyl groups at δ 1.60–2.28 ppm) .
  • HPLC : Purity validation (>95%) using UV detection at 280 nm .
  • Melting Point Analysis : Ranges from 102–193°C, varying with substituents .

Q. What physicochemical properties are critical for handling and storage?

  • Answer : The compound is hygroscopic and typically stored under nitrogen at room temperature. Solubility is limited in water but moderate in DMSO and methanol. Key properties include:

  • Molecular weight: 317.47 g/mol (free base) .
  • Density: ~1.05 g/cm³; decomposition occurs above 214°C .

Advanced Research Questions

Q. How do structural modifications influence antifungal activity in naphthalene-derived amines?

  • Answer : Substituent effects are critical. For example:

  • Fluorinated derivatives (e.g., 3,5-bis(trifluoromethyl)benzyl) show reduced activity due to steric hindrance .
  • Bulky tert-butyl groups enhance activity by improving lipophilicity and membrane penetration .
  • Chiral (R)-configurations exhibit higher efficacy than (S)-isomers (e.g., IC₅₀ values differ by >50% in fungal assays) .

Q. What analytical challenges arise in resolving stereoisomers of this compound?

  • Answer : Chiral resolution requires:

  • Chiral HPLC : Use of amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
  • Polarimetry : Specific rotations (e.g., [α]D=111.6°[α]_D = -111.6° for (R)-isomers) confirm enantiomeric excess .
  • X-ray crystallography : SHELX software refines crystal structures, though twinning or low-resolution data may complicate analysis .

Q. How can contradictory yield data in synthetic protocols be addressed?

  • Answer : Variability (e.g., 41% vs. 86% yields ) stems from:

  • Reagent stoichiometry : Excess benzyl bromide (1.05–1.1 eq.) improves conversion.
  • Purification methods : Precipitation as hydrochloride salts vs. column chromatography impacts recovery .
  • Solvent choice : Acetonitrile outperforms THF in minimizing side reactions .

Q. What computational tools predict metabolic pathways or toxicity for naphthalene derivatives?

  • Answer : In silico models (e.g., SwissADME, Toxtree) predict:

  • Metabolism : Hepatic N-demethylation and glucuronidation dominate .
  • Toxicity : Structural alerts for hepatic or renal effects align with naphthalene’s aromaticity and electrophilic metabolites .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/DataReference
1^1H NMRδ 2.27–2.28 ppm (N-CH₃)
13^{13}C NMRδ 38.4–39.0 ppm (N-CH₂)
IR2960 cm⁻¹ (C-H stretch)

Table 2 : Antifungal Activity of Derivatives

DerivativeSubstituentIC₅₀ (µg/mL)Notes
3t 3,5-di-tert-butyl0.8Highest activity
3s 3,5-CF₃12.5Low solubility
3r 3-CF₃8.2Moderate efficacy
Data extrapolated from in vitro assays .

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